2-(2,3-Dihydrobenzofuran-5-yl)-N-methylethan-1-amine
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Overview
Description
N-{2-(2,3-Dihydrobenzofuran-5-yl)ethyl} methylamine is a compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their diverse biological activities and are used as building blocks in drug synthesis and chemical raw materials . The structure of 2-(2,3-Dihydrobenzofuran-5-yl)-N-methylethan-1-amine includes a benzofuran ring fused with a saturated five-membered oxygen heterocycle, which confers unique physicochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of transition-metal catalyzed cross-coupling reactions to form the O-aryl bond . Another approach is the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates .
Industrial Production Methods
Industrial production of 2-(2,3-Dihydrobenzofuran-5-yl)-N-methylethan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydrobenzofuran-5-yl)-N-methylethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzofuran derivatives .
Scientific Research Applications
2-(2,3-Dihydrobenzofuran-5-yl)-N-methylethan-1-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydrobenzofuran-5-yl)-N-methylethan-1-amine involves its interaction with various molecular targets and pathways. The compound has been shown to exhibit kinase inhibitory activity, which can lead to the inhibition of cell proliferation and induction of apoptosis . Additionally, it may interact with receptors and enzymes involved in inflammatory and oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: A simpler benzofuran derivative with similar structural features.
Ethyl 3-(2,3-dihydrobenzofuran-5-yl)-2-propenoate: Another benzofuran derivative with different functional groups.
Uniqueness
2-(2,3-Dihydrobenzofuran-5-yl)-N-methylethan-1-amine is unique due to its specific combination of the benzofuran ring with ethyl and methylamine groups, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)-N-methylethanamine |
InChI |
InChI=1S/C11H15NO/c1-12-6-4-9-2-3-11-10(8-9)5-7-13-11/h2-3,8,12H,4-7H2,1H3 |
InChI Key |
UFXHKUASIDHHGT-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CC2=C(C=C1)OCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.